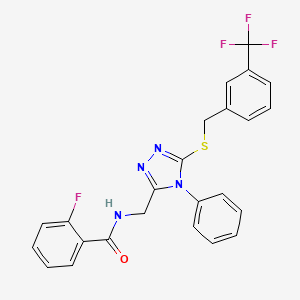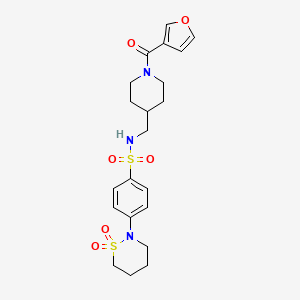
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27N3O6S2 and its molecular weight is 481.58. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Research by Alafeefy et al. (2015) has explored the use of benzenesulfonamides, similar in structure to the compound , as inhibitors of α-carbonic anhydrases (CAs). These are important for targeting human isoforms hCA I, II, IX, and XII, with potential implications in treatments for conditions like glaucoma, epilepsy, obesity, and cancer. These sulfonamides have shown low nanomolar activity against hCA II and significant inhibition of CA IX and CA XII, making them promising in medical research (Alafeefy et al., 2015).
CCR5 Antagonist for HIV-1 Infection Prevention
Cheng De-ju (2015) studied the methylbenzenesulfonamide derivatives for their potential as small molecular antagonists in preventing human HIV-1 infection. The structural features of these compounds, including elements like pyridine and benzenesulfonyl, contribute to their activity as CCR5 antagonists, a critical target in HIV-1 treatment strategies (Cheng De-ju, 2015).
Photodynamic Therapy in Cancer Treatment
A study by Pişkin et al. (2020) focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields, making them effective for photodynamic therapy applications. Their properties suggest potential use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anticancer and Enzyme Inhibitory Properties
Gul et al. (2016) synthesized a series of benzenesulfonamides showing promise in cytotoxicity and tumor-specificity. These compounds strongly inhibited human carbonic anhydrase isozymes, essential in various biological processes, and displayed interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).
Membrane-bound Phospholipase A2 Inhibition
Oinuma et al. (1991) discovered that certain benzenesulfonamides act as potent inhibitors of membrane-bound phospholipase A2. These inhibitors have shown significant effects in reducing myocardial infarction sizes in animal models, indicating potential for therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S2/c25-21(18-9-13-30-16-18)23-11-7-17(8-12-23)15-22-32(28,29)20-5-3-19(4-6-20)24-10-1-2-14-31(24,26)27/h3-6,9,13,16-17,22H,1-2,7-8,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZJYTLNNKBAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

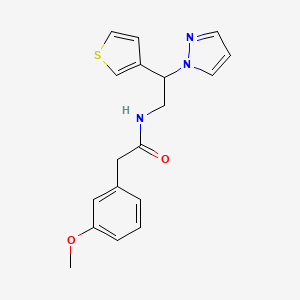
![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)
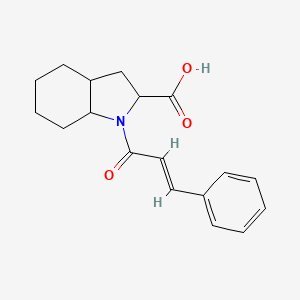
![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)
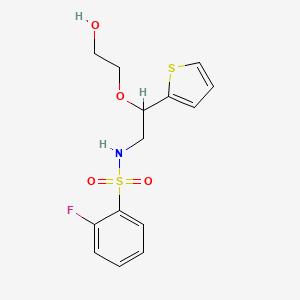

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)
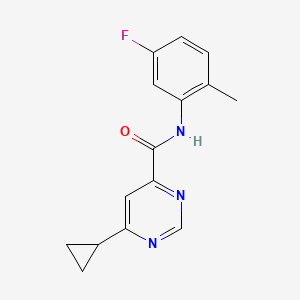

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)
